molecular formula C18H28FN3O2 B6980469 N-[[3-fluoro-4-(hydroxymethyl)phenyl]methyl]-4-(2-methylbutan-2-yl)piperazine-1-carboxamide

N-[[3-fluoro-4-(hydroxymethyl)phenyl]methyl]-4-(2-methylbutan-2-yl)piperazine-1-carboxamide

Cat. No.: B6980469
M. Wt: 337.4 g/mol
InChI Key: ZHTYNWAXEJXJJB-UHFFFAOYSA-N
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Description

N-[[3-fluoro-4-(hydroxymethyl)phenyl]methyl]-4-(2-methylbutan-2-yl)piperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a fluorinated phenyl group and a hydroxymethyl group, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

N-[[3-fluoro-4-(hydroxymethyl)phenyl]methyl]-4-(2-methylbutan-2-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28FN3O2/c1-4-18(2,3)22-9-7-21(8-10-22)17(24)20-12-14-5-6-15(13-23)16(19)11-14/h5-6,11,23H,4,7-10,12-13H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTYNWAXEJXJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)N1CCN(CC1)C(=O)NCC2=CC(=C(C=C2)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-fluoro-4-(hydroxymethyl)phenyl]methyl]-4-(2-methylbutan-2-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzyl halide.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the piperazine derivative with an isocyanate or a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[[3-fluoro-4-(hydroxymethyl)phenyl]methyl]-4-(2-methylbutan-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[[3-fluoro-4-(hydroxymethyl)phenyl]methyl]-4-(2-methylbutan-2-yl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[3-fluoro-4-(hydroxymethyl)phenyl]methyl]-4-(2-methylbutan-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-chloro-4-(hydroxymethyl)phenyl]methyl]-4-(2-methylbutan-2-yl)piperazine-1-carboxamide
  • N-[[3-bromo-4-(hydroxymethyl)phenyl]methyl]-4-(2-methylbutan-2-yl)piperazine-1-carboxamide
  • N-[[3-iodo-4-(hydroxymethyl)phenyl]methyl]-4-(2-methylbutan-2-yl)piperazine-1-carboxamide

Uniqueness

The presence of the fluorine atom in N-[[3-fluoro-4-(hydroxymethyl)phenyl]methyl]-4-(2-methylbutan-2-yl)piperazine-1-carboxamide imparts unique chemical properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its biological activity and selectivity compared to its halogenated analogs.

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